6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine
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Overview
Description
6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 6-position. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine typically involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . This reaction proceeds through a cyclization process to form the tetrazole ring fused to the pyridine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Hydrogenation reactions can reduce the compound to form tetrahydropyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium azide (NaN3) and trimethylsilyl azide (TMSN3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted tetrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique structural properties and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through the formation of reactive intermediates that can interact with biological macromolecules, leading to various biological activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparison with Similar Compounds
6-(Trifluoromethyl)tetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as trifluoromethylated tetrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in the position and nature of the substituents. The unique trifluoromethyl group at the 6-position of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Trifluoromethylated tetrazolo[1,5-a]pyrimidines
- Tetrazolo[1,5-a]pyridines with different substituents
Properties
IUPAC Name |
6-(trifluoromethyl)tetrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-10-11-12-13(5)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOKQGRVUXUOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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